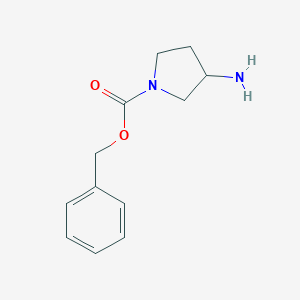
(2-(Piperazin-1-YL)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Piperazin-1-YL)phenyl)methanamine” is a chemical compound with the CAS Number: 190017-89-1 . It has a molecular weight of 191.28 and its IUPAC name is [2- (1-piperazinyl)phenyl]methanamine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “(2-(Piperazin-1-YL)phenyl)methanamine”, has been a subject of research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “(2-(Piperazin-1-YL)phenyl)methanamine” is 1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 .Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Arylcycloalkylamines, including phenyl piperidines and piperazines, represent critical pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. The exploration of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles highlights the composite structure's role in receptor selectivity and potency, indicating the chemical's relevance in designing drugs targeting dopamine receptors (Sikazwe et al., 2009).
Therapeutic Potential and Drug Design
Piperazine derivatives have significant therapeutic uses across various medical fields, including antipsychotic, antihistamine, and antidepressant applications. The slight modification in the piperazine nucleus can lead to significant differences in the medicinal potential of resulting molecules. This highlights the flexibility of piperazine as a building block in drug discovery, encouraging further exploration for new therapeutic agents (Rathi et al., 2016).
Role in Targeting Dopamine Receptors
The structure-activity relationship (SAR) of dopamine D2 receptor ligands is crucial for treating neuropsychiatric disorders. Piperazine derivatives, such as 1-substituted piperazine moieties, are pivotal for high D2 receptor affinity, essential in developing treatments for schizophrenia, Parkinson's disease, and depression. This emphasizes the importance of specific structural features, like the length of the linker and the nature of the lipophilic fragment, for D2R affinity (Jůza et al., 2022).
Enhancement of Drug Bioavailability
Piperine, a compound found in black pepper, is noted for its ability to enhance the bioavailability of various drugs and phytochemicals. This is attributed to its effect on the metabolism and absorption processes, indicating potential for piperine to be used in formulating drugs to improve their efficacy and absorption rates (Srinivasan, 2007).
Antimycobacterial Properties
Piperazine's versatility as a medicinal scaffold is further evidenced by its role in combating Mycobacterium tuberculosis. Compounds featuring piperazine as a core structure have shown potent activity against both drug-susceptible and drug-resistant strains of TB, underscoring its potential for developing new anti-TB agents (Girase et al., 2020).
Propriétés
IUPAC Name |
(2-piperazin-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJJQBDGFSQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452992 |
Source


|
| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Piperazin-1-YL)phenyl)methanamine | |
CAS RN |
190017-89-1 |
Source


|
| Record name | [2-(piperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

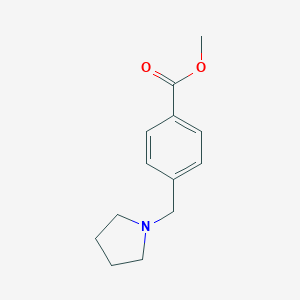
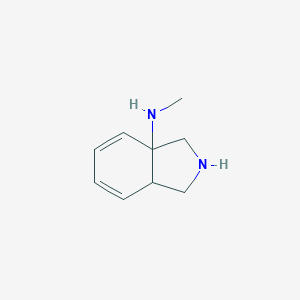
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
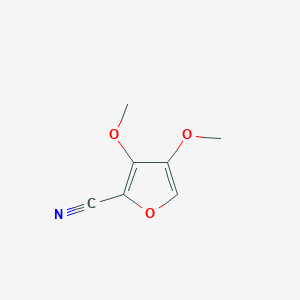


![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
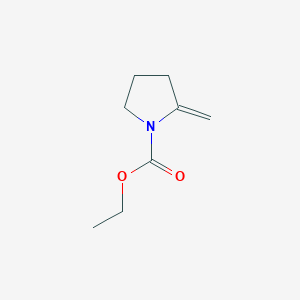
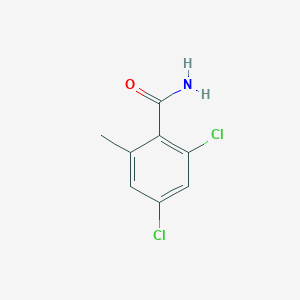
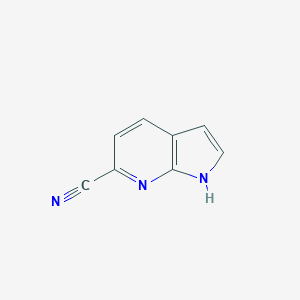
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
